molecular formula C28H23N3O3 B6027904 3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide

Cat. No. B6027904
M. Wt: 449.5 g/mol
InChI Key: VUJPEOINSAVHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. This compound has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and angiogenesis.

Mechanism of Action

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide exerts its inhibitory effects on MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving extracellular matrix proteins, which are necessary for tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on MMPs, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide has several advantages for use in lab experiments. It is a well-characterized compound, with a known mechanism of action and a high degree of potency. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors, which could have improved efficacy and reduced toxicity compared to this compound. Another area of interest is the investigation of this compound's effects on other biological processes, such as wound healing and tissue regeneration. Finally, this compound could potentially be used in combination with other anti-cancer agents to improve treatment outcomes.

Synthesis Methods

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzoyl chloride with 3,5-diaminobenzoic acid, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by crystallization.

Scientific Research Applications

3,5-bis(benzoylamino)-N-(4-methylphenyl)benzamide has been studied for its potential applications in cancer research, particularly in the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis.

properties

IUPAC Name

3,5-dibenzamido-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3/c1-19-12-14-23(15-13-19)29-28(34)22-16-24(30-26(32)20-8-4-2-5-9-20)18-25(17-22)31-27(33)21-10-6-3-7-11-21/h2-18H,1H3,(H,29,34)(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJPEOINSAVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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